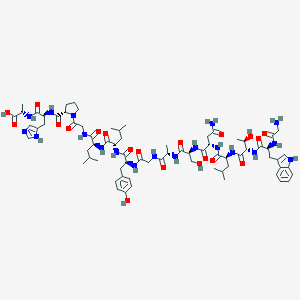

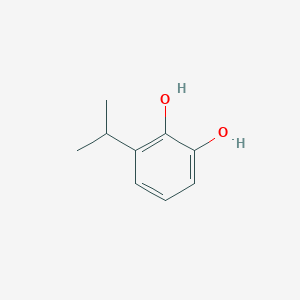

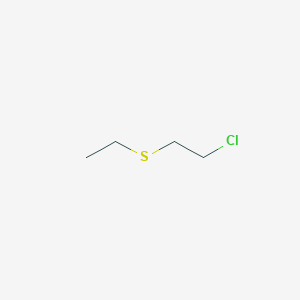

![molecular formula C13H20N2O5S B049026 N-异丁基-N-[4-甲氧基苯磺酰基]甘氨酰异羟肟酸 CAS No. 161314-17-6](/img/structure/B49026.png)

N-异丁基-N-[4-甲氧基苯磺酰基]甘氨酰异羟肟酸

描述

“N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid”, also known as NNGH, is a potent and cell-permeable inhibitor of matrix metalloproteinase 3 (MMP-3) . It has been used in a variety of studies to inhibit MMP-3 .

Molecular Structure Analysis

The molecular structure of NNGH has been studied using X-ray diffraction and NMR . The structure is similar but not identical across different studies, with differences being notably higher in the loops .Chemical Reactions Analysis

NNGH is known to bind to the active site of enzymes and inhibit their activity . It is thought to form a covalent bond with the enzyme’s active site residues .Physical And Chemical Properties Analysis

NNGH is a white to beige powder that is soluble in DMSO . Its empirical formula is C13H20N2O5S, and it has a molecular weight of 316.37 .科学研究应用

Inhibition of Matrix Metalloproteinases (MMPs)

NNGH has been used in the practical synthesis of novel multivalent fluorescent quantum-dot-based probes to target cellular matrix metalloproteinases (MMPs). These probes, decorated with a nanomolar water-soluble MMP inhibitor, can be used to label preferentially the surface of cancer cells that are known to express MMPs .

Role in Neuroinflammation

NNGH has been used to inhibit MMP-3 in various studies. Inhibition of MMP-3 with NNGH significantly suppressed the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia, suggesting a role for MMP-3 in neuroinflammation .

Study of MMP-20 Structure

The solution structure of the catalytic domain of MMP-20, a member of the matrix metalloproteinases family not yet structurally characterized, complexed with NNGH, has been reported and compared with other MMPs-NNGH adducts .

Quantum Dot-Based Probes

NNGH has been used in the synthesis of quantum dot-based probes for labeling and imaging of cells that express MMPs. These probes can be used to label the surface of cancer cells that are known to express MMPs .

Anti-Collagenase and Elastase Properties

In a study, the in vitro anti-elastase and collagenase activities were evaluated to determine the anti-aging efficacy of the optimized mixture extracts. The results showed that the optimized mixture extracts showed 70% inhibition against both elastase and collagenase enzymes .

Optimization of Antioxidant Activities

In a study, a simplex-centroid mixture design (SCMD) approach was used to select the optimal proportions of three different Melastomataceae leaves species extracts to determine the optimum antioxidant activities of total phenolic compound (TPC) and ABTS (2, 2′-azino-bis (ethylbenzthiazoline-6-sulfonic acid)) radical-scavenging activities .

作用机制

Target of Action

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, also known as NNGH, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a large class of zinc-dependent enzymes that belong to the family of proteolytic enzymes . They are involved in various physiological cellular processes and pathologies . The specific MMPs targeted by NNGH include Stromelysin-2, Macrophage metalloelastase, Stromelysin-1, and Matrix metalloproteinase-20 .

Mode of Action

NNGH acts as a potent and cell-permeable inhibitor of these MMPs . It blocks the activity of these enzymes, thereby preventing them from carrying out their normal functions .

Biochemical Pathways

The inhibition of MMPs by NNGH affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . By inhibiting these enzymes, NNGH can potentially affect all these processes.

Pharmacokinetics

It is known that nngh is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of MMPs by NNGH has several effects at the molecular and cellular levels. For instance, it has been used to study the role of MMP-3 (stromelysin 1) in biological systems . Inhibition of MMP-3 with NNGH significantly suppressed the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia, suggesting a role for MMP-3 in neuroinflammation .

属性

IUPAC Name |

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXORZYIXSWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid | |

CAS RN |

161314-17-6 | |

| Record name | NNGH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNGH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?

A: NNGH acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.

Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like NNGH?

A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.

Q3: What are the limitations of NNGH as a therapeutic agent, and how have researchers attempted to address these limitations?

A: Despite its high affinity for MMPs, NNGH suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.

Q4: What structural insights have been gained from studying the interaction of NNGH with MMP-12?

A: X-ray crystallography and NMR studies have provided detailed insights into how NNGH interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of NNGH chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.

Q5: What are the implications of understanding the structure-activity relationship (SAR) of NNGH and its analogs?

A: Understanding how specific structural modifications of NNGH affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

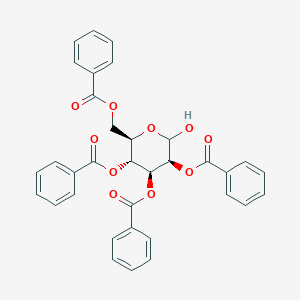

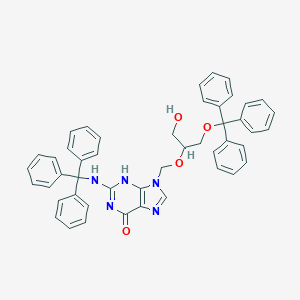

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

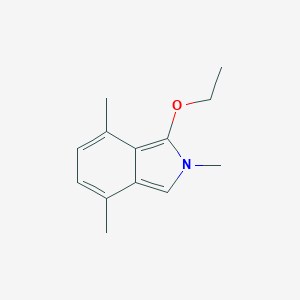

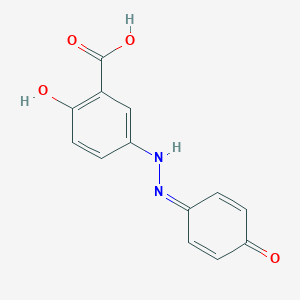

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

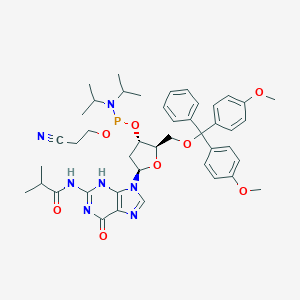

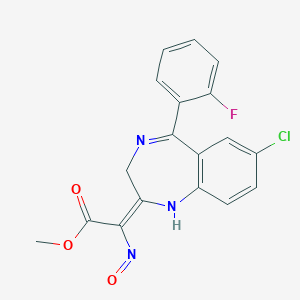

![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)